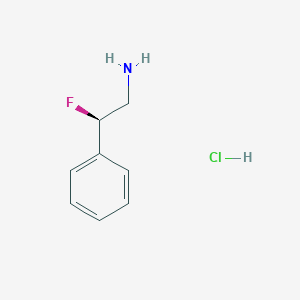
(2R)-2-fluoro-2-phenylethanamine;hydrochloride
Beschreibung
(2R)-2-Fluor-2-phenylethanamin;hydrochlorid ist eine chemische Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Phenylethylamine bekannt sind. Diese Verbindung zeichnet sich durch das Vorhandensein eines Fluoratoms aus, das am zweiten Kohlenstoff der Ethylamin-Kette gebunden ist, zusammen mit einer Phenylgruppe. Die Hydrochloridform zeigt an, dass es sich um ein Salz handelt, das mit Salzsäure gebildet wird, was seine Löslichkeit in Wasser verbessert.
Eigenschaften
CAS-Nummer |
127708-38-7 |
|---|---|
Molekularformel |
C8H11ClFN |
Molekulargewicht |
175.63 g/mol |
IUPAC-Name |
(2R)-2-fluoro-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m0./s1 |
InChI-Schlüssel |
ULMDYGAIJJWADH-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](CN)F.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN)F.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von (2R)-2-Fluor-2-phenylethanamin;hydrochlorid umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit Benzylcyanid und Fluorethanol.
Reaktionsbedingungen: Die Reaktion wird unter sauren Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Reinigung: Das Produkt wird anschließend mit Umkristallisationstechniken gereinigt, um das Hydrochloridsalz zu erhalten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld beinhaltet die Produktion von (2R)-2-Fluor-2-phenylethanamin;hydrochlorid großtechnische chemische Reaktoren, in denen die Reaktionsbedingungen sorgfältig gesteuert werden, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst:
Batch-Verarbeitung: Reaktanten werden in großen Reaktoren gemischt und unter kontrollierten Temperaturen und Drücken reagieren gelassen.
Kontinuierliche Flussverarbeitung: Diese Methode beinhaltet die kontinuierliche Zugabe von Reaktanten und die Entfernung von Produkten, was die Effizienz und Skalierbarkeit verbessern kann.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
(2R)-2-Fluor-2-phenylethanamin;hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich ihrer Interaktion mit Enzymen und Rezeptoren.
Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, insbesondere bei der Behandlung von neurologischen Erkrankungen.
Industrie: Es wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten verwendet.
Wirkmechanismus
Der Wirkmechanismus von (2R)-2-Fluor-2-phenylethanamin;hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekularziele: Die Verbindung zielt hauptsächlich auf Neurotransmitterrezeptoren im Gehirn ab und beeinflusst deren Aktivität.
Beteiligte Signalwege: Es moduliert die Signalwege, die mit der Freisetzung und Aufnahme von Neurotransmittern verbunden sind, was Stimmung, Kognition und Verhalten beeinflussen kann.
Wissenschaftliche Forschungsanwendungen
(2R)-2-fluoro-2-phenylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2R)-2-fluoro-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, influencing their activity.
Pathways Involved: It modulates the signaling pathways associated with neurotransmitter release and uptake, which can affect mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Phenylethylamin: Fehlt das Fluoratom, wodurch es in bestimmten Anwendungen weniger potent ist.
2-Fluoroamphetamin: Ähnliche Struktur, aber mit unterschiedlichen pharmakologischen Eigenschaften.
Fluoxetin: Ein bekanntes Antidepressivum mit einer ähnlichen Fluor-Substitution, aber einer anderen Gesamtstruktur.
Einzigartigkeit
(2R)-2-Fluor-2-phenylethanamin;hydrochlorid ist aufgrund seiner spezifischen Fluor-Substitution einzigartig, die seine Stabilität und Interaktion mit biologischen Zielstrukturen im Vergleich zu anderen ähnlichen Verbindungen verbessert.
Dieser ausführliche Artikel bietet einen umfassenden Überblick über (2R)-2-Fluor-2-phenylethanamin;hydrochlorid, der seine Synthese, chemischen Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen abdeckt.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


